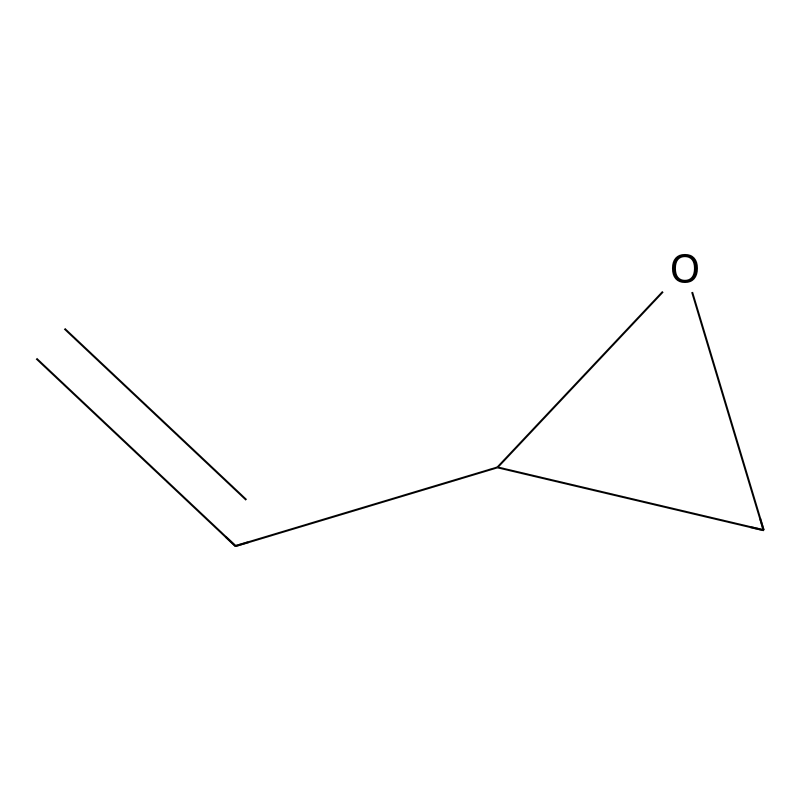

Butadiene monoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, ethyl ether, benzene, and organic solvents

Synonyms

Canonical SMILES

Organic Synthesis:

- Butadiene monoxide serves as a valuable building block for the synthesis of complex organic molecules. Its reactive nature allows it to participate in various chemical reactions, including cycloadditions: and Diels-Alder reactions: .

- Researchers utilize butadiene monoxide to synthesize various natural products, such as the alkaloids (-)-bulgecinine and (+)-broussonetine G [].

Toxicology Research:

- Butadiene monoxide is a primary metabolite of butadiene, a widely used industrial chemical. Inhalation exposure to butadiene is a potential health concern, and butadiene monoxide is considered a key player in its toxicity [].

- Studying butadiene monoxide's interactions with biological molecules helps researchers understand the mechanisms of butadiene-induced toxicity and develop strategies for mitigating its harmful effects [, ].

Environmental Science:

Butadiene monoxide is a chemical compound with the molecular formula C₄H₆O. It is primarily recognized as a metabolite of 1,3-butadiene, a compound commonly used in the production of synthetic rubber and other industrial materials. Butadiene monoxide is characterized by its reactive epoxide structure, which makes it a significant intermediate in various

- Oxidation Reactions: It can be formed from the oxidation of 1,3-butadiene via NADPH-dependent mechanisms or through hydrogen peroxide-dependent pathways .

- Reactivity with Nucleophiles: The epoxide structure allows butadiene monoxide to react with nucleophiles, leading to alkylation products. For instance, it has been shown to react with nucleosides, forming various adducts .

- Polymerization: Butadiene monoxide can undergo polymerization reactions, which may be violent under certain conditions. These reactions can occur in the presence of acids or bases .

Butadiene monoxide exhibits significant biological activity, particularly concerning its mutagenic properties. It has been identified as a mutagenic metabolite of 1,3-butadiene, capable of forming DNA adducts through its reaction with nucleosides . These interactions can lead to genetic alterations and are crucial for understanding the compound's potential role in carcinogenesis.

The synthesis of butadiene monoxide can be accomplished through several methods:

- Oxidation of 1,3-Butadiene: This is the most common method and involves using biological systems like mouse liver microsomes or chemical oxidants like hydrogen peroxide .

- Catalytic Reactions: Palladium-catalyzed reactions have been employed to facilitate the conversion of butadiene to butadiene monoxide under specific conditions .

Butadiene monoxide finds applications primarily in research and industrial chemistry:

- Research Tool: It serves as a model compound for studying epoxide reactivity and mutagenesis.

- Chemical Intermediate: It is used in organic synthesis as an intermediate for producing various chemical compounds and polymers.

Research has demonstrated that butadiene monoxide interacts with various biological molecules, leading to significant consequences:

- DNA Interactions: Studies have shown that butadiene monoxide reacts with DNA components, resulting in mutagenic adducts that can contribute to cancer development .

- Enzymatic Reactions: The compound's reactivity has been explored in enzymatic contexts, revealing its potential effects on metabolic pathways and cellular processes.

Several compounds share structural or functional similarities with butadiene monoxide:

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| 1,3-Butadiene | C₄H₆ | Precursor to butadiene monoxide; widely used in industry. |

| Epoxybutene | C₄H₈O | Similar epoxide structure; used in polymer synthesis. |

| Vinyl ether | C₄H₈O | Reactive vinyl group; utilized in various polymerization processes. |

Butadiene monoxide is unique due to its specific metabolic origin from 1,3-butadiene and its particular reactivity profile that includes significant mutagenic potential. Its role as an intermediate in various

Physical Description

Color/Form

XLogP3

Boiling Point

68.0 °C

68 °C

Flash Point

BELOW -50 °C (BELOW -58 °F) (CLOSED CUP)

Vapor Density

2.4 (AIR= 1)

Density

0.9006 g/cu cm @ 25 °C

Melting Point

-135.0 °C

-135 deg

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Flammable;Irritant

Impurities

Other CAS

62249-80-3